N-(2-methoxy-5-methylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
Description
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-14-4-7-16(8-5-14)17-12-30-22-21(17)24-13-26(23(22)28)11-20(27)25-18-10-15(2)6-9-19(18)29-3/h4-10,12-13H,11H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQULACNWLAEETI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=C(C=CC(=C4)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Thienopyrimidine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing precursor under acidic or basic conditions.
Introduction of the Aromatic Rings: The aromatic rings can be introduced via Suzuki or Heck coupling reactions, using palladium catalysts and appropriate aryl halides.
Acetamide Formation: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemical Profile
- IUPAC Name : N-(2-methoxy-5-methylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
- Molecular Formula : C23H21N3O3S
- CAS Number : 1207044-31-2
The compound has demonstrated significant biological activities that make it a candidate for further research in drug development. Key areas of interest include:
-
Anticancer Properties :
- Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit potent anticancer activity. For example, compounds structurally related to this compound have shown effectiveness against various cancer cell lines. In vitro studies have reported IC50 values indicating cytotoxicity against MCF7 (breast cancer) and A549 (lung cancer) cell lines .
- A comparative study found that modifications in the thieno[3,2-d]pyrimidine core can enhance anticancer efficacy, suggesting that this compound may serve as a lead structure for developing more effective anticancer agents .
- Anti-inflammatory Effects :
Case Studies and Research Findings
Several studies have investigated the applications of this compound and its analogs:
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and analogous derivatives:
Key Structural and Functional Insights:
Thiazolidinone derivatives () lack fused aromatic systems, reducing rigidity but introducing hydrogen-bonding sites .
Substituent Effects :
- 4-Methylphenyl at position 7 (target compound) vs. 5-methylfuran (): The phenyl group offers higher lipophilicity, while furan may improve solubility via oxygen lone pairs .
- 2-Methoxy-5-methylphenyl acetamide (target) vs. 4-nitrophenyl acetamide (): Nitro groups enhance electron deficiency, favoring interactions with positively charged enzyme pockets, whereas methoxy groups moderate polarity .
Linkage Modifications :
- Acetamide (target) vs. sulfanylacetamide (CAS 1040631-82-0): Sulfur linkages increase molecular weight and may alter redox properties, impacting pharmacokinetics .
Biological Activity: Thienopyrimidinones are frequently associated with kinase inhibition (e.g., EGFR, VEGFR), while thiazolidinones () are linked to PPARγ agonism in hypoglycemic agents . Antimalarial activity in correlates with pyrazole-carboxamide scaffolds, suggesting divergent structure-activity relationships (SAR) compared to the target compound .
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a complex organic compound with a unique structural composition that includes a thienopyrimidine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties.
Structural Features
The compound is characterized by:
- Thienopyrimidine Core : A heterocyclic structure that incorporates sulfur and nitrogen atoms, known for its role in various pharmacological activities.
- Substituted Phenyl Rings : The presence of methoxy and methyl groups on the phenyl rings may enhance lipophilicity and influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, particularly kinases. Kinases are critical enzymes involved in cellular signaling pathways, and their inhibition is a promising strategy for cancer treatment. The thienopyrimidine moiety has been linked to various pharmacological applications, including:
- Anticancer Activity : Potential as a kinase inhibitor.
- Antimicrobial Properties : Similar compounds have shown effectiveness against various microbial strains.
Biological Activity Overview
The following table summarizes potential biological activities associated with this compound and related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Thienopyrimidine core with substituted phenyls | Potential anticancer and antimicrobial activity |
| 2-Aminothieno[3,2-d]pyrimidinones | Contains thienopyrimidine core | Antiparasitic activity |
| 4-Oxo-thienopyrimidines | Similar core with varied substituents | Antimicrobial properties |
| Acetamidophenyl derivatives | Acetamide group present | Diverse pharmacological activities |
Case Studies and Research Findings
- Kinase Inhibition Studies : Preliminary studies suggest that thienopyrimidine derivatives can effectively inhibit kinase activity, which is crucial for cancer cell proliferation. For example, compounds similar to this compound have shown significant inhibition against various cancer cell lines in vitro.
- Antimicrobial Activity : Research indicates that derivatives containing the thienopyrimidine structure exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds tested have demonstrated minimum inhibitory concentrations (MICs) that confirm their potential as antimicrobial agents.
- Toxicity Assessments : Toxicity studies on related compounds have shown that many derivatives exhibit low toxicity profiles at therapeutic doses. For instance, several thienopyrimidine derivatives were found to be non-toxic up to concentrations of 200 µmol/L in hemolytic assays.
Q & A
Q. Characterization methods :
- Spectroscopy : IR confirms carbonyl (1667 cm⁻¹) and amide (3509 cm⁻¹) groups; ¹H NMR identifies aromatic protons (δ 6.9–7.5 ppm) and methoxy substituents (δ 3.8 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 430.2 [M+1]) validate the target structure .
- Elemental analysis : Discrepancies in nitrogen content (e.g., calculated 9.79% vs. observed 6.57%) may indicate residual solvents or impurities, necessitating further purification .
Basic: How do structural modifications (e.g., methoxy or methyl groups) influence its biological activity?
Answer:
- Methoxy groups : Enhance solubility and modulate electronic effects on the aryl ring, potentially improving binding to hydrophobic enzyme pockets (e.g., hypoglycemic targets) .
- Methyl substituents : Steric hindrance from the 4-methylphenyl group may restrict rotational freedom, stabilizing interactions with protein residues .
- Thienopyrimidinone core : The 4-oxo group acts as a hydrogen-bond acceptor, critical for activity in related compounds targeting kinases or metabolic enzymes .
Methodological validation : Comparative bioassays (e.g., enzyme inhibition assays) with analogs lacking these groups are essential to isolate their effects .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Answer:
Step 1 : Scaffold diversification
- Synthesize derivatives with varying substituents on the phenyl rings (e.g., halogens, electron-withdrawing groups) to assess electronic effects .
- Modify the thienopyrimidinone core (e.g., replace oxygen with sulfur) to probe metabolic stability .
Step 2 : Biological profiling
- Use in vitro assays (e.g., IC₅₀ determination against target enzymes) and computational docking (e.g., AutoDock Vina) to correlate substituent effects with activity .
Step 3 : Data analysis
- Apply multivariate regression to identify key physicochemical parameters (e.g., logP, polar surface area) driving activity .
Advanced: What strategies improve the yield of the thieno[3,2-d]pyrimidin-4-one intermediate?
Answer:
- Optimize cyclization conditions : Use formic acid derivatives as CO surrogates in palladium-catalyzed reductive cyclizations to enhance regioselectivity and reduce byproducts .
- Catalyst screening : Test Pd(OAc)₂ with ligands (e.g., Xantphos) to stabilize reactive intermediates and improve turnover .
- Stoichiometry control : Maintain a 1:1.5 molar ratio of precursor to chloroacetylated reagent to minimize unreacted starting material .
Advanced: How to resolve contradictions in spectral data (e.g., NMR shifts or elemental analysis mismatches)?
Answer:
- NMR discrepancies : Compare observed shifts with computed values (e.g., using ACD/Labs or ChemDraw) to identify tautomeric forms or solvent effects. For example, unexpected downfield shifts in aromatic protons may indicate π-stacking interactions .
- Elemental analysis mismatches : Perform HPLC-MS to detect trace impurities or hydrate formation. Re-crystallize from anhydrous solvents (e.g., DCM/hexane) to exclude water .
- X-ray crystallography : Resolve ambiguous proton assignments by determining the solid-state structure .
Advanced: What catalytic methods are viable for functionalizing the acetamide side chain?
Answer:
- C–H activation : Use Pd(II)/Cu(I) systems to introduce aryl or alkyl groups at the acetamide’s α-position without pre-functionalization .
- Photoredox catalysis : Employ Ir(ppy)₃ under blue light to generate radicals for cross-coupling reactions (e.g., adding fluorinated groups) .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) can enantioselectively hydrolyze racemic intermediates, enabling access to chiral derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
